molecular formula C14H20O2 B12700474 Isobutyrate phenylethyl methyl carbinol CAS No. 85733-06-8

Isobutyrate phenylethyl methyl carbinol

Cat. No.: B12700474
CAS No.: 85733-06-8
M. Wt: 220.31 g/mol
InChI Key: WXPXLMVXIAKGEP-UHFFFAOYSA-N
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Description

Isobutyrate phenylethyl methyl carbinol, also known as phenyl ethyl dimethyl carbinyl isobutyrate, is an aryl alkyl alcohol simple acid ester. It is also referred to as 2-methyl-4-phenyl-2-butyl isobutyrate. This compound is known for its floral, fruity, and sweet organoleptic properties, making it a valuable ingredient in the flavors and fragrances industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyrate phenylethyl methyl carbinol can be synthesized through the esterification of isobutyric acid with phenyl ethyl dimethyl carbinol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the ester product .

Industrial Production Methods: Industrial production of this compound involves the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene. This process can also be carried out using high-pressure hydrocarboxylation (Koch reaction) from propylene .

Chemical Reactions Analysis

Types of Reactions: Isobutyrate phenylethyl methyl carbinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isobutyrate phenylethyl methyl carbinol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isobutyrate phenylethyl methyl carbinol involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to various physiological responses .

Comparison with Similar Compounds

    Methyl isobutyrate: An ester with a similar structure but different functional groups.

    Isobutyric acid: The parent acid from which isobutyrate esters are derived.

    Phenethyl alcohol: The alcohol counterpart of the ester.

Uniqueness: Isobutyrate phenylethyl methyl carbinol is unique due to its specific combination of functional groups, which impart distinct organoleptic properties. Its floral, fruity, and sweet aroma makes it particularly valuable in the flavors and fragrances industry, setting it apart from other similar compounds .

Properties

CAS No.

85733-06-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-phenylbutan-2-yl 2-methylpropanoate

InChI

InChI=1S/C14H20O2/c1-11(2)14(15)16-12(3)9-10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3

InChI Key

WXPXLMVXIAKGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC(C)CCC1=CC=CC=C1

Origin of Product

United States

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